5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
The compound “5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride” is a derivative of indole, which is a heterocyclic compound. The presence of the aminoethyl group and the hydrochloride indicates that this compound might have properties similar to other aminoethylindoles .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from related compounds through methods such as nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a bicyclic indole ring, with an aminoethyl group attached at the 5-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminoethyl group and the indole ring. The amino group could potentially participate in reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the indole ring and the aminoethyl group. For example, it might have a certain degree of polarity due to the presence of the amino group .Scientific Research Applications
Electronic Structure and Solvation Effects
- Electronic Structure Investigation : Research on 5-hydroxyindole, a structurally similar compound, involved studying its absorption and emission spectrum in both gas phase and various solvents. This study highlighted the importance of hydrogen bonding and solvent effects on the electronic structure, relevant for understanding the photophysical properties of indole derivatives used in protein structure probes (Robinson et al., 2009).
Anti-inflammatory and Inhibitory Effects
- Inhibition of 5-Lipoxygenase : Indole derivatives have been optimized for potent inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes. This research suggests potential therapeutic applications of these compounds in treating inflammatory and allergic disorders (Karg et al., 2009).
Antimicrobial Activities
- Antimicrobial Activity : The synthesis and evaluation of new indole-containing derivatives have shown promising antimicrobial activities against various bacterial strains and yeast, demonstrating the potential of indole derivatives in developing new antimicrobials (Behbehani et al., 2011).
Synthesis and Design of Novel Compounds
- Synthesis of Indole Derivatives : The synthesis of indoles with specific side chains has been explored, leading to a range of compounds with potential applications in medicinal chemistry and drug development (Troxler et al., 1968).
Neuropharmacology and Receptor Agonism
- Serotonin Receptor Agonism : Discovery and development efforts have identified indole derivatives as potent and selective serotonin 6 (5-HT6) receptor antagonists, suggesting applications in treating cognitive disorders such as Alzheimer's disease (Nirogi et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(1-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-6(11)7-2-3-9-8(4-7)5-10(13)12-9;/h2-4,6H,5,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQUMMJCJWFRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001906-49-5 | |
Record name | 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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